(4-Butylphenyl)difluoroacetic acid
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Overview
Description
(4-Butylphenyl)difluoroacetic acid is an organic compound with the molecular formula C12H14F2O2 It is a derivative of difluoroacetic acid, where the hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a butyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of (4-Butylphenyl)difluoroacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)difluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl-substituted compounds.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
(4-Butylphenyl)difluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)difluoroacetic acid involves its ability to undergo various chemical transformations, which can be exploited in different applications. The difluoroacetic acid moiety can act as a hydrogen-bond donor, enhancing its interactions with biological molecules. Additionally, the compound’s ability to undergo electrophilic aromatic substitution makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Difluoroacetic acid: A simpler analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid: Contains three fluorine atoms on the alpha carbon, making it more acidic and reactive.
Fluoroacetic acid: Contains one fluorine atom on the alpha carbon, with different reactivity and properties.
Uniqueness
(4-Butylphenyl)difluoroacetic acid is unique due to the presence of the butyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(4-butylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C12H14F2O2/c1-2-3-4-9-5-7-10(8-6-9)12(13,14)11(15)16/h5-8H,2-4H2,1H3,(H,15,16) |
InChI Key |
OSENIUPXZDFQIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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